Lithium ionophore VIII
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium ionophore VIII involves the reaction of hexacyclohexylamine with 3-oxabutyramide under controlled conditions. The reaction typically requires a solvent such as nitrobenzene and is carried out at elevated temperatures to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the required reaction conditions. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Lithium ionophore VIII primarily undergoes complexation reactions with lithium ions. It forms stable complexes with lithium ions due to its multiple oxygen binding sites .
Common Reagents and Conditions: The complexation reactions typically involve the use of solvents like nitrobenzene and water. The reaction conditions include maintaining a specific pH and temperature to ensure optimal complex formation .
Major Products: The major product of these reactions is the this compound-lithium ion complex, which is highly stable and can be used in various analytical applications .
Scientific Research Applications
Lithium ionophore VIII has a wide range of applications in scientific research:
Mechanism of Action
Lithium ionophore VIII functions by selectively binding to lithium ions through its multiple oxygen binding sites. This binding forms a stable complex that can be detected and measured using ion-selective electrodes. The molecular targets involved in this process include the lithium ions and the oxygen atoms in the ionophore .
Comparison with Similar Compounds
- Valinomycin
- Nonactin
- Ionomycin
- Carbonate ionophore VII
- Magnesium ionophore IV
Comparison: Lithium ionophore VIII is unique due to its high selectivity for lithium ions over other cations such as sodium and potassium. This selectivity is attributed to its specific molecular structure, which allows for optimal binding with lithium ions. In comparison, other ionophores like valinomycin and nonactin have different selectivity profiles and are used for different cations .
Properties
IUPAC Name |
2-[2,2-bis[[2-(dicyclohexylamino)-2-oxoethoxy]methyl]butoxy]-N,N-dicyclohexylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H83N3O6/c1-2-48(36-55-33-45(52)49(39-21-9-3-10-22-39)40-23-11-4-12-24-40,37-56-34-46(53)50(41-25-13-5-14-26-41)42-27-15-6-16-28-42)38-57-35-47(54)51(43-29-17-7-18-30-43)44-31-19-8-20-32-44/h39-44H,2-38H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTVDAZAPLNMPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC(=O)N(C1CCCCC1)C2CCCCC2)(COCC(=O)N(C3CCCCC3)C4CCCCC4)COCC(=O)N(C5CCCCC5)C6CCCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H83N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399932 | |
Record name | Lithium ionophore VIII | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
798.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133338-85-9 | |
Record name | Lithium ionophore VIII | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,Nâ?²,Nâ?²,Nâ?³,Nâ?³-Hexacyclohexyl-4,4â?²,4â?³-propylidynetris(3-oxabutyramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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